molecular formula C6H10 B165246 1,5-Hexadiene CAS No. 592-42-7

1,5-Hexadiene

Cat. No. B165246
CAS RN: 592-42-7
M. Wt: 82.14 g/mol
InChI Key: PYGSKMBEVAICCR-UHFFFAOYSA-N
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Patent
US04609574

Procedure details

5-Hexenyldimethylchlorosilane was prepared by combining 1,5-hexadiene (164 g) and 0.05 g of platinum complex ##STR3## in a flask equipped with a condenser, addition-funnel and a thermometer. Dimethylchlorosilane (92 g) was added at such a rate that the pot temperature did not rise above 40° C. The mixture was allowed to stand at room temperature for 48 hours. The product was isolated in 68% yield by distillation under reduced pressure (bp 39°-40° C./2.2 mm Hg).
Quantity
164 g
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH:5]=[CH2:6].[CH3:7][SiH:8]([CH3:10])[Cl:9]>>[CH2:1]([Si:8]([CH3:10])([CH3:7])[Cl:9])[CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6]

Inputs

Step One
Name
Quantity
164 g
Type
reactant
Smiles
C=CCCC=C
Step Two
Name
Quantity
92 g
Type
reactant
Smiles
C[SiH](Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser, addition-funnel
CUSTOM
Type
CUSTOM
Details
did not rise above 40° C
CUSTOM
Type
CUSTOM
Details
The product was isolated in 68% yield by distillation under reduced pressure (bp 39°-40° C./2.2 mm Hg)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(CCCC=C)[Si](Cl)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.